molecular formula C2H6OSn B12322275 Ethanol, tin(2+) salt (9CI)

Ethanol, tin(2+) salt (9CI)

Cat. No.: B12322275
M. Wt: 164.78 g/mol
InChI Key: PSFYVNVZQYWSRW-UHFFFAOYSA-N
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Description

Ethanol, tin(2+) salt (9CI), also known as tin(II) ethoxide, is an organotin compound with the molecular formula C4H10O2Sn. It is a white to off-white solid that is sensitive to air and moisture. This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol, tin(2+) salt (9CI) can be synthesized through the reaction of tin(II) chloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

SnCl2+2C2H5OHSn(OC2H5)2+2HCl\text{SnCl}_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Sn(OC}_2\text{H}_5\text{)}_2 + 2 \text{HCl} SnCl2​+2C2​H5​OH→Sn(OC2​H5​)2​+2HCl

This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of ethanol, tin(2+) salt (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethanol, tin(2+) salt (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with ethanol, tin(2+) salt (9CI) include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving ethanol, tin(2+) salt (9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield tin(IV) ethoxide, while substitution reactions can produce various organotin compounds .

Scientific Research Applications

Chemical Properties and Composition

Ethanol, tin(2+) salt (9CI) is a coordination compound formed by the combination of tin(II) ions with 2-ethylhexanoic acid. Its chemical structure allows it to function effectively as a catalyst and initiator in several chemical reactions.

Catalyst in Polyurethane Production

Stannous octoate is widely recognized for its role as a catalyst in the production of polyurethane foams. It facilitates the polymerization process, enhancing the reaction rates between polyols and isocyanates. This application is particularly important in the manufacturing of flexible and rigid foams used in furniture, bedding, and automotive industries.

Application Description
Polyurethane Foam ProductionActs as a catalyst to accelerate the reaction between polyols and isocyanates.
Coatings and AdhesivesUsed in formulations for improved curing and stability.
ElastomersEnhances properties of elastomeric materials through effective polymerization.

Initiator for Polymerization Reactions

In addition to its catalytic properties, ethanol, tin(2+) salt (9CI) serves as an initiator for the polymerization of cyclic esters, such as lactides. This application is crucial in producing biodegradable polymers like polylactic acid (PLA), which are increasingly used in sustainable packaging and biomedical applications.

Case Study 1: Polyurethane Foam Manufacturing

A study conducted on the use of stannous octoate in polyurethane foam production demonstrated that varying concentrations of the catalyst significantly affected the foam's density and mechanical properties. The optimal concentration was found to be around 0.5% by weight, leading to enhanced elasticity and durability of the final product.

Case Study 2: Biodegradable Polymers

Research highlighted the effectiveness of ethanol, tin(2+) salt (9CI) as an initiator for lactide polymerization. The study showed that using this compound resulted in high molecular weight PLA with excellent thermal stability. This advancement has implications for developing eco-friendly materials that can replace traditional plastics.

Health and Safety Considerations

While ethanol, tin(2+) salt (9CI) has beneficial applications, it is essential to consider its health implications. Studies indicate that exposure to tin(II) compounds can lead to adverse health effects; however, when used within regulated limits in industrial settings, risks can be managed effectively.

Mechanism of Action

The mechanism of action of ethanol, tin(2+) salt (9CI) involves its ability to coordinate with various ligands and participate in catalytic cycles. It can form complexes with organic molecules, facilitating reactions such as polymerization and cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethanol, tin(2+) salt (9CI) include:

  • Tin(II) methoxide
  • Tin(II) propoxide
  • Tin(IV) ethoxide

Comparison

Ethanol, tin(2+) salt (9CI) is unique due to its specific reactivity and stability under anhydrous conditions. Compared to tin(II) methoxide and tin(II) propoxide, it offers different reactivity profiles and is preferred in certain catalytic applications. Tin(IV) ethoxide, on the other hand, has different oxidation states and reactivity, making it suitable for different types of reactions .

Biological Activity

Ethanol, tin(II) salt (9CI), is a compound that has garnered interest due to its potential biological activities and applications. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Ethanol, tin(II) salt (9CI) is a coordination compound formed between ethanol and tin(II) ions. Its chemical structure allows it to exhibit unique properties that can influence biological systems. The compound is often used in various industrial applications, particularly as a catalyst.

The biological activity of ethanol, tin(II) salt (9CI) can be attributed to the tin(II) ions it releases in solution. Tin(II) ions have been shown to interact with various biological molecules, potentially affecting enzyme activity and cellular processes. The following sections summarize key findings from recent studies.

Antimicrobial Properties

Research indicates that tin(II) salts can exhibit antimicrobial activity. A study demonstrated that the addition of tin(II) ions led to a reduction in plaque formation associated with inflammatory gum disease, suggesting potential applications in dental care products .

Cytotoxicity and Genotoxicity

The cytotoxic effects of ethanol, tin(II) salt (9CI) have been evaluated in various in vitro studies. In one investigation, the compound was tested for its genotoxic potential using bacterial reverse mutation assays. Results indicated that it did not exhibit significant genotoxicity at concentrations up to 500 µg/plate . However, further studies are needed to assess its long-term effects on human health.

Study Method Findings
Bacterial Mutation AssayIn vitroNo significant genotoxicity observed at tested concentrations
Antimicrobial ActivityPlaque Reduction StudySignificant reduction in plaque formation linked to inflammatory gum disease

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of dental products containing ethanol, tin(II) salt (9CI) on reducing oral bacteria. The results showed a statistically significant decrease in bacterial counts compared to control groups. This suggests that the compound may be beneficial in oral hygiene formulations.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving repeated oral dosing in Wistar rats, no mortalities were reported at doses up to 750 mg/kg body weight per day for 14 days. However, some instances of weight loss were noted at higher doses . This indicates a need for careful dosage regulation when considering its use in consumer products.

Research Findings

Recent studies have highlighted the importance of understanding the interaction between tin(II) ions and biological systems. For instance:

  • Inorganic Speciation : Research on the inorganic speciation of tin(II) has shown that its interactions with natural ligands can influence its bioavailability and toxicity profiles .
  • Oxidative Stress : Chronic exposure to alcohol has been linked to increased oxidative stress levels; however, the role of ethanol, tin(II) salt (9CI) in modulating these effects remains under investigation .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethanol, tin(2+) salts to ensure minimal oxidation of Sn(II) during reaction?

Methodological Answer : To prevent oxidation of Sn(II) to Sn(IV), synthesis should be conducted under inert atmospheres (e.g., nitrogen or argon) using anhydrous ethanol as the solvent. Moisture exclusion is critical, as residual water promotes hydrolysis and oxidation . Post-synthesis, rapid purification via vacuum filtration or solvent evaporation is recommended. Analytical validation using ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry) can quantify Sn(II) retention, with relative intensity trends in ICP data indicating oxidation levels .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of ethanol, tin(2+) salts?

Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic validation (e.g., lattice constants and space group determination ) with infrared (IR) spectroscopy to identify Sn–O and Sn–ethanol bonding modes. For quantitative tin speciation, ICP-OES paired with linear regression analysis (e.g., Sn concentration vs. relative intensity plots) provides robust concentration profiles, though error bars must be factored into uncertainty assessments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Sn(II) concentration measurements between experimental and control groups in ICP-OES data?

Methodological Answer : Discrepancies often arise from matrix effects (e.g., salinity or organic ligands interfering with plasma stability). To address this:

  • Normalize data using internal standards (e.g., yttrium or indium).
  • Apply multivariate regression to account for confounding variables.
  • Cross-validate with alternative methods like spectrophotometry (e.g., thiocyanate complexation for Sn(II) detection ).

    Statistical tools like chi-square fitting (used in RBS spectrum analysis ) can quantify measurement confidence intervals.

Q. What role does ethanol play in stabilizing tin(II) macrocyclic complexes, and how does solvent choice impact their antibacterial activity?

Methodological Answer : Ethanol acts as both a solvent and ligand, coordinating with Sn(II) to stabilize macrocyclic structures. Polar solvents like ethanol enhance solubility but may reduce thermodynamic stability compared to non-polar alternatives. Antibacterial efficacy correlates with ligand lability: ethanol’s weak coordination allows faster ligand substitution, increasing bioavailability. Testing should follow protocols in Table 5 (e.g., zone-of-inhibition assays with Gram-positive/-negative strains) while controlling for solvent residual effects .

Q. How can mechanistic studies differentiate between Sn(II)-ethanol coordination and redox reactions in polyoxotungstate systems?

Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve Sn(II) coordination geometry (e.g., trigonal bipyramidal vs. distorted octahedral ).
  • Mössbauer spectroscopy to detect oxidation state changes.
  • Cyclic voltammetry to identify redox potentials of Sn(II)/Sn(IV) transitions.
    Controlled experiments with deuterated ethanol can isolate proton transfer effects from redox pathways.

Q. Experimental Design Considerations

Q. What statistical approaches are recommended for analyzing nonlinear trends in Sn(II) concentration-dependent assays?

Methodological Answer : For non-linear data (e.g., sigmoidal dose-response curves):

  • Apply logistic regression models to estimate EC50 values.
  • Use ANOVA to compare experimental vs. control groups, incorporating error bars from ICP or spectrophotometric replicates .
  • For small datasets, non-parametric tests (e.g., Kruskal-Wallis) reduce assumptions about data distribution.

Q. How should researchers design synthesis protocols to study chirality in tin(II)-ethanol complexes?

Methodological Answer : Chiral induction can be achieved via:

  • Enantiopure ligands : Use chiral auxiliaries (e.g., tartaric acid derivatives) during synthesis.
  • Asymmetric crystallization : Control solvent evaporation rates and temperature gradients to favor one enantiomer.
    Validate chirality using:
  • Circular dichroism (CD) spectroscopy .
  • Single-crystal XRD to determine absolute configuration .

Q. Data Interpretation Challenges

Q. How to address inconsistencies in XRD patterns between tin(II)-ethanol complexes synthesized via sol-gel vs. precipitation methods?

Methodological Answer : Inconsistencies often stem from amorphous vs. crystalline phase ratios. Mitigation strategies include:

  • Annealing protocols : Heat samples at 500°C (as in CZTS film production ) to enhance crystallinity.
  • Rietveld refinement : Quantify phase percentages in mixed samples.
  • Cross-reference with IR data to confirm functional group retention post-annealing.

Q. Advanced Characterization Techniques

Q. What methodologies enable the study of Sn(II)-ethanol interaction dynamics in real-time?

Methodological Answer :

  • In situ Raman spectroscopy to monitor bond vibrations during reaction.
  • Stopped-flow UV-Vis spectroscopy to capture rapid ligand exchange kinetics.
  • Quartz crystal microbalance (QCM) for mass changes during ethanol adsorption/desorption.

Properties

Molecular Formula

C2H6OSn

Molecular Weight

164.78 g/mol

InChI

InChI=1S/C2H6O.Sn/c1-2-3;/h3H,2H2,1H3;

InChI Key

PSFYVNVZQYWSRW-UHFFFAOYSA-N

Canonical SMILES

CCO.[Sn]

Origin of Product

United States

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